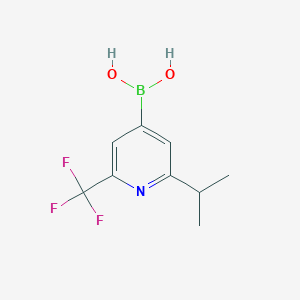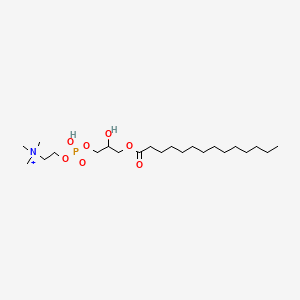
L-gamma-Myristoyl-alpha-lysolecithin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-gamma-Myristoyl-alpha-lysolecithin: is a type of lysophosphatidylcholine, a class of lipid biomolecules derived from phosphatidylcholine. It is known for its role in various biological processes, including its antispasmodic effects . This compound is characterized by the presence of a myristoyl group attached to the glycerophosphocholine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-gamma-Myristoyl-alpha-lysolecithin can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine, which cleaves one of the fatty acid chains, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic hydrolysis using phospholipase A2. The product is then purified through various chromatographic techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: L-gamma-Myristoyl-alpha-lysolecithin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the myristoyl group and the glycerophosphocholine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the myristoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the myristoyl chain.
Substitution: Nucleophilic substitution reactions can occur at the glycerophosphocholine backbone, with reagents such as alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Aplicaciones Científicas De Investigación
L-gamma-Myristoyl-alpha-lysolecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various chemical environments.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its antispasmodic properties and its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of L-gamma-Myristoyl-alpha-lysolecithin involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The myristoyl group facilitates the anchoring of the compound to the membrane, allowing it to interact with various proteins and receptors. This interaction can modulate cellular processes such as signal transduction and membrane trafficking .
Comparación Con Compuestos Similares
Palmitoyl-lysophosphatidylcholine: Known for its strong antispasmodic effects.
Stearoyl-lysophosphatidylcholine: Exhibits similar biological activities but with different potency.
Lauroyl-lysophosphatidylcholine: Another lysophosphatidylcholine with distinct properties.
Uniqueness: L-gamma-Myristoyl-alpha-lysolecithin is unique due to its specific fatty acid chain length (myristoyl group) and its particular effects on membrane dynamics and signaling pathways. Its antispasmodic properties are also notable, making it a valuable compound for therapeutic research .
Propiedades
Fórmula molecular |
C22H47NO7P+ |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1 |
Clave InChI |
VXUOFDJKYGDUJI-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


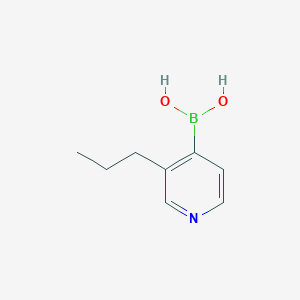
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
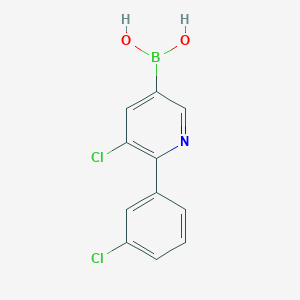

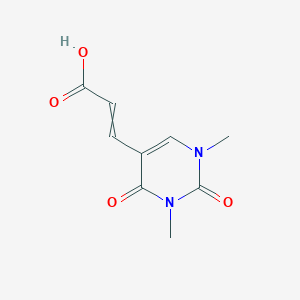
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)

![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
